molecular formula C22H19N3O3S B2562125 N-(benzo[d]thiazol-2-yl)-2,4-dimethoxy-N-(pyridin-2-ylmethyl)benzamide CAS No. 886902-37-0

N-(benzo[d]thiazol-2-yl)-2,4-dimethoxy-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2562125
CAS No.: 886902-37-0
M. Wt: 405.47
InChI Key: YVXGGILIRJYFGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d]thiazol-2-yl)-2,4-dimethoxy-N-(pyridin-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C22H19N3O3S and its molecular weight is 405.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Substituted benzamides, including those structurally related to the compound of interest, have been identified as potent and selective inhibitors of VEGFR-2 kinase activity. This has significant implications for cancer therapy, particularly in inhibiting tumor growth and angiogenesis. The aminothiazole-based analogues exhibit competitive inhibition with ATP, demonstrating excellent kinase selectivity and robust in vivo efficacy in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006).

Crystal Structure and Molecular Analysis

Studies on N-(pyridin-2-ylmethyl)benzamide derivatives have provided insights into their crystal structures, showing variations in the orientation of the pyridine ring with respect to the benzene ring. This structural information is crucial for understanding the interaction mechanisms and designing new compounds with enhanced activity (Artheswari et al., 2019).

Luminescent Properties and Stimuli-responsive Behavior

Pyridyl substituted benzamides have been shown to exhibit aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties. These characteristics are valuable for the development of new materials in optoelectronics and sensor applications. The luminescent properties in both solution and solid state, alongside the reversible mechanochromic properties, underline their potential in smart material design (Srivastava et al., 2017).

Synthesis and Cytotoxic Activity

Research on benzothiazole and pyridine derivatives, particularly those involving complexation with copper(II), has revealed significant cytotoxic activity against various cancer cell lines. This suggests the potential for these compounds in developing new anticancer agents. The synthesis of these compounds involves novel strategies that enable the creation of cyclic systems with enhanced biological activity (Adhami et al., 2014).

Antimicrobial and Antifungal Activities

Several studies have synthesized heterocyclic compounds incorporating benzothiazole and pyridine motifs, showing promising antimicrobial and antifungal activities. These compounds have been effective against a range of gram-positive and gram-negative bacteria, as well as various fungi, indicating their potential as new antimicrobial agents (Patel & Patel, 2015).

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2,4-dimethoxy-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-27-16-10-11-17(19(13-16)28-2)21(26)25(14-15-7-5-6-12-23-15)22-24-18-8-3-4-9-20(18)29-22/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXGGILIRJYFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.